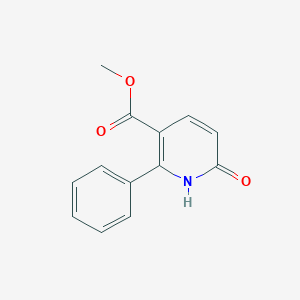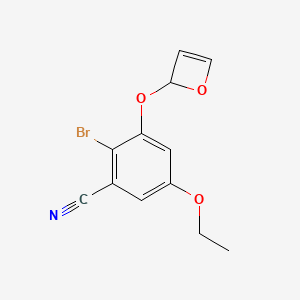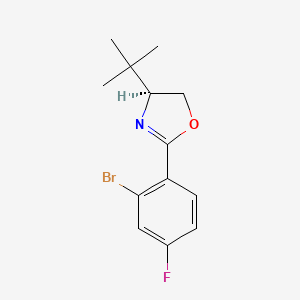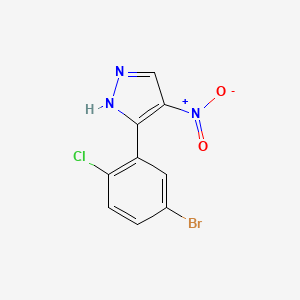
3-(5-Bromo-2-chlorophenyl)-4-nitro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromo-2-chlorophenyl)-4-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine, chlorine, and nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenyl)-4-nitro-1H-pyrazole typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with nitroacetylene under basic conditions to yield the desired pyrazole compound. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity.
化学反应分析
Types of Reactions
3-(5-Bromo-2-chlorophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Reduction: 3-(5-Bromo-2-chlorophenyl)-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Coupling: Biaryl derivatives with various functional groups.
科学研究应用
3-(5-Bromo-2-chlorophenyl)-4-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
作用机制
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(5-Bromo-2-chlorophenyl)-1H-pyrazole: Lacks the nitro group, which affects its reactivity and biological activity.
3-(5-Bromo-2-chlorophenyl)-4-methyl-1H-pyrazole:
3-(5-Bromo-2-chlorophenyl)-4-phenyl-1H-pyrazole: The phenyl group increases its hydrophobicity and potential for membrane interactions.
Uniqueness
3-(5-Bromo-2-chlorophenyl)-4-nitro-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, including medicinal chemistry and materials science.
属性
分子式 |
C9H5BrClN3O2 |
|---|---|
分子量 |
302.51 g/mol |
IUPAC 名称 |
5-(5-bromo-2-chlorophenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C9H5BrClN3O2/c10-5-1-2-7(11)6(3-5)9-8(14(15)16)4-12-13-9/h1-4H,(H,12,13) |
InChI 键 |
CPKACXHFOYNJDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)C2=C(C=NN2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



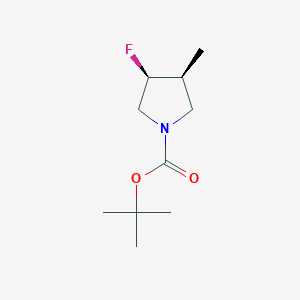
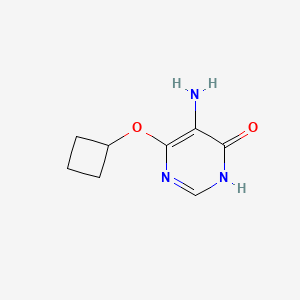
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)
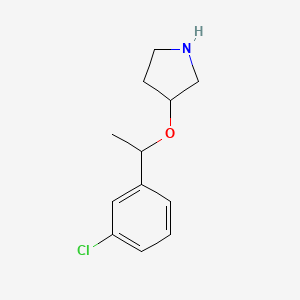

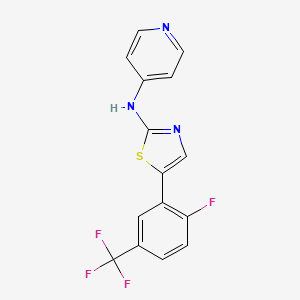


![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
